![molecular formula C40H54N10Na4O34P4 B13861753 tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxybutanoyloxy)-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxybutanoyloxy)-3,5-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13861753.png)
tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxybutanoyloxy)-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxybutanoyloxy)-3,5-dihydroxyoxolan-2-yl]methyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxybutanoyloxy)-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxybutanoyloxy)-3,5-dihydroxyoxolan-2-yl]methyl phosphate” is a complex organic molecule. It is characterized by multiple phosphate groups and a purine base, suggesting it may be related to nucleotides or nucleotide analogs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multi-step organic synthesis. Key steps may include:
Formation of the purine base: This involves the synthesis of the 6-aminopurin-9-yl group.
Glycosylation: Attachment of the purine base to a sugar moiety (oxolan-2-yl).
Phosphorylation: Introduction of phosphate groups through phosphorylation reactions.
Esterification: Formation of ester bonds with carboxybutanoyloxy groups.
Industrial Production Methods
Industrial production would likely involve large-scale organic synthesis with optimization for yield and purity. Techniques such as column chromatography, crystallization, and high-performance liquid chromatography (HPLC) may be used for purification.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions could target the phosphate groups or the purine base.
Substitution: Nucleophilic substitution reactions may occur at the phosphate groups or ester bonds.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Hydroxide ions (OH-), amines.
Major Products
The major products of these reactions would depend on the specific conditions but could include various phosphorylated or dephosphorylated derivatives, oxidized purine bases, and substituted esters.
Wissenschaftliche Forschungsanwendungen
Chemistry
Nucleotide analogs: The compound may be used as a nucleotide analog in chemical research.
Enzyme studies: It could be used to study enzyme interactions with nucleotides.
Biology
DNA/RNA synthesis: The compound may be involved in the synthesis or modification of DNA/RNA.
Cell signaling: It could play a role in cell signaling pathways involving nucleotides.
Medicine
Antiviral agents: Nucleotide analogs are often used as antiviral agents.
Cancer research: The compound may be studied for its potential in cancer treatment.
Industry
Biotechnology: Used in various biotechnological applications involving nucleotides.
Pharmaceuticals: Potential use in drug development and synthesis.
Wirkmechanismus
The compound likely exerts its effects through interactions with enzymes and proteins involved in nucleotide metabolism. It may act as a substrate or inhibitor for enzymes such as polymerases, kinases, or phosphatases. The molecular targets and pathways would depend on its specific structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine triphosphate (ATP): A common nucleotide involved in energy transfer.
Nucleotide analogs: Such as acyclovir, used in antiviral treatments.
Phosphorylated sugars: Compounds with similar phosphate and sugar moieties.
Uniqueness
The uniqueness of the compound lies in its specific combination of purine base, sugar moieties, and multiple phosphate groups, which may confer unique biochemical properties and applications.
Eigenschaften
Molekularformel |
C40H54N10Na4O34P4 |
|---|---|
Molekulargewicht |
1434.8 g/mol |
IUPAC-Name |
tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxybutanoyloxy)-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxybutanoyloxy)-3,5-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/2C20H29N5O17P2.4Na/c21-17-12-18(23-6-22-17)25(7-24-12)19-14(30)13(29)8(39-19)4-37-43(33,34)42-44(35,36)38-5-9-16(15(31)20(32)40-9)41-11(28)3-1-2-10(26)27;21-17-12-18(23-6-22-17)25(7-24-12)19-15(31)13(29)8(39-19)4-37-43(33,34)42-44(35,36)38-5-9-14(30)16(20(32)40-9)41-11(28)3-1-2-10(26)27;;;;/h2*6-9,13-16,19-20,29-32H,1-5H2,(H,26,27)(H,33,34)(H,35,36)(H2,21,22,23);;;;/q;;4*+1/p-4/t2*8-,9-,13-,14-,15-,16-,19-,20?;;;;/m11..../s1 |
InChI-Schlüssel |
WZVAONPMOHMFNP-KBJPVHCOSA-J |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H](C(O4)O)OC(=O)CCCC(=O)O)O)O)O)N.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H](C(O4)O)O)OC(=O)CCCC(=O)O)O)O)N.[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)O)OC(=O)CCCC(=O)O)O)O)O)N.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)O)O)OC(=O)CCCC(=O)O)O)O)N.[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


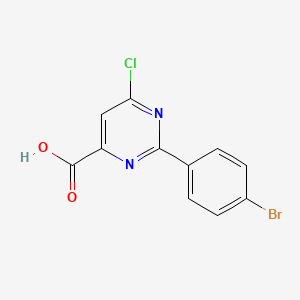
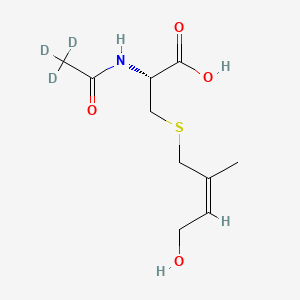
![(R)-1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-ol](/img/structure/B13861676.png)
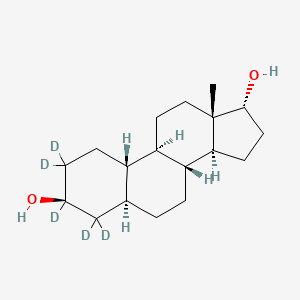

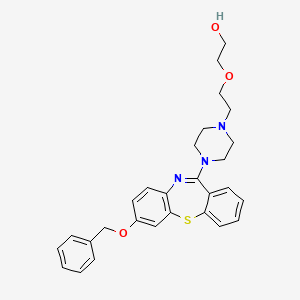
![4-amino-N-[1-[4-(dimethylamino)anilino]-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13861692.png)
![10-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-dideuterio(113C)methyl]phenothiazine](/img/structure/B13861693.png)

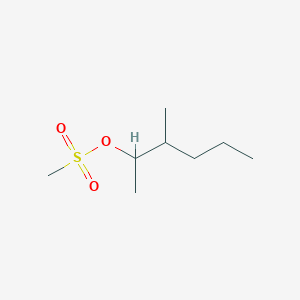
![2-Acetamido-N-[6-(N-(11-aminoundecanoyl))-aminohexanoyl]-2-deoxy-D-glucopyranosylamine](/img/structure/B13861721.png)
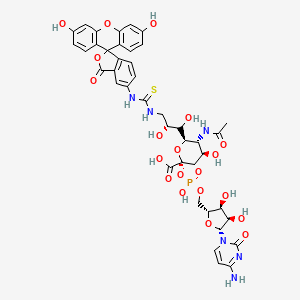

![Octapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate;heptahydrate](/img/structure/B13861749.png)
